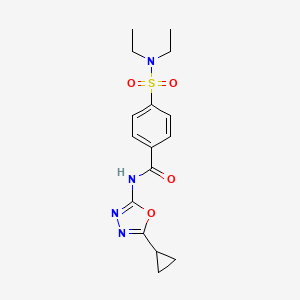

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide (CAS: 850936-06-0) is a synthetic 1,3,4-oxadiazole derivative with a molecular formula of C₁₆H₂₀N₄O₄S and a molecular weight of 364.4 g/mol . The compound features a 5-cyclopropyl-substituted 1,3,4-oxadiazole ring conjugated to a benzamide moiety bearing a diethylsulfamoyl group at the para position. The hydrogen bond donor and acceptor counts are 1 and 7, respectively, with 7 rotatable bonds, highlighting conformational flexibility .

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-3-20(4-2)25(22,23)13-9-7-11(8-10-13)14(21)17-16-19-18-15(24-16)12-5-6-12/h7-10,12H,3-6H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQCIDNJPJZYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide” typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carboxylic acids.

Sulfamoylation: Introduction of the diethylsulfamoyl group can be done using diethylsulfamoyl chloride in the presence of a base.

Coupling with benzamide: The final step involves coupling the intermediate with benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the oxadiazole ring.

Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

“N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide” could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer activities.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound has antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer activity, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Mechanistic and Therapeutic Implications

- Anticancer: HDAC inhibitors (e.g., naphthalenylmethyl derivatives) show activity against breast cancer cell lines . Enzyme modulation: Ca²⁺/calmodulin inhibitors (Compounds 6, 54) .

- The diethylsulfamoyl group in the target compound may confer unique target selectivity or pharmacokinetic advantages, warranting further investigation.

Biological Activity

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in pharmacology and agriculture.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 304.35 g/mol

- CAS Number : 1017232-88-0

This compound features a benzamide core substituted with a cyclopropyl group and an oxadiazole moiety, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and sulfonamide formation. The synthetic route may include:

- Formation of the Oxadiazole Ring : Utilizing cyclopropyl amines and appropriate reagents to form the oxadiazole.

- Benzamide Formation : Reacting the oxadiazole with diethylsulfamoyl chloride to yield the final product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In one study, benzamides substituted with oxadiazoles demonstrated potent larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. Specifically, compounds showed up to 100% efficacy against larvae at this concentration .

Insecticidal Properties

The compound has been tested for its insecticidal properties, particularly against agricultural pests. The results indicated that it could be effective in controlling pest populations while being less harmful to non-target species. For instance, at concentrations of 50 mg/L, compounds in the same class exhibited considerable fungicidal activity against various fungi, suggesting a dual role in pest management .

Case Studies

- Case Study on Larvicidal Activity : A series of bioassays conducted on similar compounds revealed that modifications in the chemical structure significantly influenced their biological activity. Compound 7a from a related study showed larvicidal activity as high as 100% at 10 mg/L and maintained activity at lower concentrations .

- Fungicidal Efficacy : Another investigation highlighted that certain derivatives exhibited better inhibitory effects on Botrytis cinerea compared to established fungicides like fluxapyroxad . This suggests potential for agricultural applications in crop protection.

Comparative Biological Activity Table

| Compound Name | Structure | Larvicidal Activity (mg/L) | Fungicidal Activity (%) |

|---|---|---|---|

| Compound 7a | (Similar structure) | 10 (100%) | Not reported |

| N-(5-cyclopropyl...) | CHNO | 10 (up to 100%) | 90.5% against Botrytis cinerea |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.